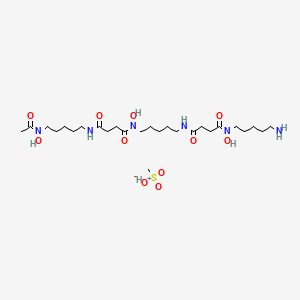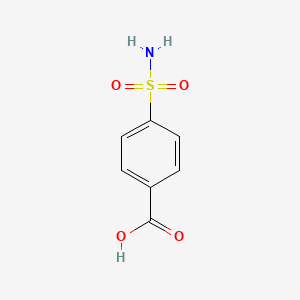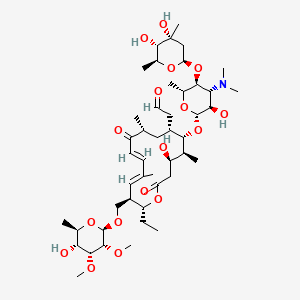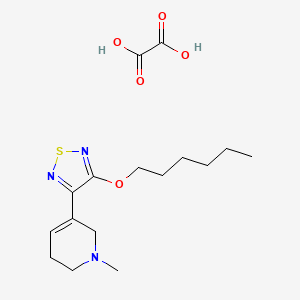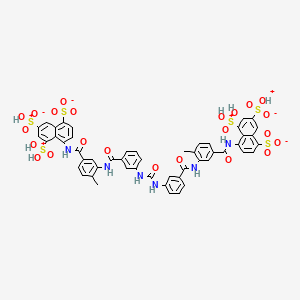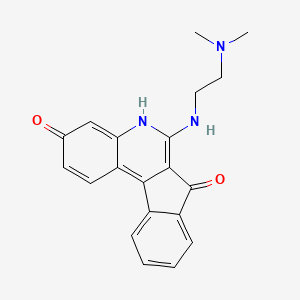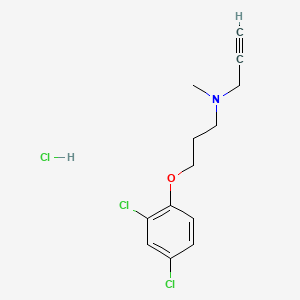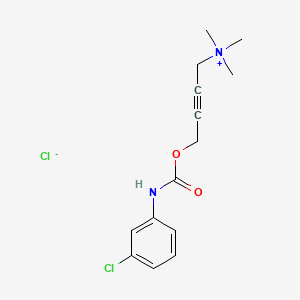
McN-A-343
描述
科学研究应用
麦氏-A-343 在科学研究中具有广泛的应用,包括:
作用机制
麦氏-A-343 通过选择性地与毒蕈碱 M1 受体结合发挥其作用。 它是一种部分激动剂,在所有五种毒蕈碱乙酰胆碱受体亚型中具有相似的亲和力,但其相对选择性是由于在 M1 和 M4 亚型中具有更高的效力 . 该化合物还可以与 M2 受体上的一个变构位点结合,使其成为“双位点激动剂” . 此外,麦氏-A-343 还具有非毒蕈碱作用,包括激活烟碱型乙酰胆碱受体和拮抗血清素受体 .
生化分析
Biochemical Properties
McN-A-343 interacts primarily with the muscarinic M1 receptor . The selectivity of this compound for M1 over other muscarinic receptor types appears to arise from a high efficacy at M1 receptors . This interaction triggers a series of biochemical reactions that lead to various physiological responses .
Cellular Effects
The effects of this compound on cells are largely mediated through its interaction with the M1 receptor. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to reduce inflammation and oxidative stress in an experimental model of ulcerative colitis .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the M1 receptor, leading to the activation of downstream signaling pathways . This can result in changes in gene expression and cellular function .
Metabolic Pathways
Given its role as a muscarinic M1 receptor agonist , it is likely that it interacts with various enzymes and cofactors in the cholinergic signaling pathway.
Transport and Distribution
Given its role as a muscarinic M1 receptor agonist , it is likely that it interacts with various transporters and binding proteins in the cholinergic signaling pathway.
Subcellular Localization
Given its role as a muscarinic M1 receptor agonist , it is likely that it is localized to areas of the cell where M1 receptors are present.
准备方法
麦氏-A-343 的合成涉及多个步骤。一种常见的合成路线包括以下步骤:
起始原料: 合成从制备 4-羟基-2-丁炔基三甲基氯化铵和 3-氯苯基异氰酸酯开始。
反应条件: 在合适的溶剂(如二氯甲烷)中,在受控温度条件下,将 4-羟基-2-丁炔基三甲基氯化铵与 3-氯苯基异氰酸酯反应。
麦氏-A-343 的工业生产方法没有被广泛记录,但实验室合成方法为扩大生产过程提供了基础。
化学反应分析
麦氏-A-343 会发生各种化学反应,包括:
氧化: 麦氏-A-343 在特定条件下可以被氧化以形成相应的氧化产物。
还原: 该化合物也可以进行还原反应,尽管这些反应的具体条件和试剂鲜有报道。
这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。这些反应形成的主要产物取决于所使用的具体条件和试剂。
相似化合物的比较
麦氏-A-343 在其对毒蕈碱 M1 受体的选择性刺激方面是独特的。类似的化合物包括:
毛果芸香碱: 一种毒蕈碱受体激动剂,优先促进 β-arrestin2 的募集.
扎诺米林: 另一种毒蕈碱受体激动剂,优先募集 Gαq.
依培洛尔: 一种毒蕈碱受体激动剂,也表现出对 Gαq 的募集偏好.
与这些化合物相比,麦氏-A-343 作为双位点激动剂的独特能力及其在 M1 受体上的更高效力使其成为药理学研究中宝贵的工具。
属性
IUPAC Name |
4-[(3-chlorophenyl)carbamoyloxy]but-2-ynyl-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2.ClH/c1-17(2,3)9-4-5-10-19-14(18)16-13-8-6-7-12(15)11-13;/h6-8,11H,9-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFZFEJJLNLOTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC#CCOC(=O)NC1=CC(=CC=C1)Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203532 | |
| Record name | 4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500418 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
55-45-8 | |
| Record name | 4-[[[(3-Chlorophenyl)amino]carbonyl]oxy]-N,N,N-trimethyl-2-butyn-1-aminium chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium Chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-(M-CHLOROPHENYLCARBAMOYLOXY)-2-BUTYNYL)TRIMETHYLAMMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW55R761RE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


